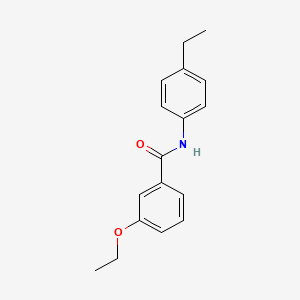

3-ethoxy-N-(4-ethylphenyl)benzamide

説明

3-Ethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an ethoxy group (-OCH2CH3) at the 3-position and a 4-ethylphenyl group attached to the amide nitrogen. Its molecular formula is C16H17NO2, with a molecular weight of 255.32 g/mol.

特性

IUPAC Name |

3-ethoxy-N-(4-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-13-8-10-15(11-9-13)18-17(19)14-6-5-7-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSWYDMOHPJFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-ethylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 4-ethylphenylamine.

Amide Formation: The carboxylic acid group of 3-ethoxybenzoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with 4-ethylphenylamine to form the amide bond, resulting in the formation of 3-ethoxy-N-(4-ethylphenyl)benzamide.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions (e.g., 40-60°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-ethoxy-N-(4-ethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-ethoxy-N-(4-ethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.

Reduction: Formation of 3-ethoxy-N-(4-ethylphenyl)benzylamine.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of 3-ethoxy-N-(4-ethylphenyl)benzamide.

科学的研究の応用

3-ethoxy-N-(4-ethylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-ethoxy-N-(4-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Substituent Position : The position of the ethoxy group (3- vs. 4-) significantly impacts electronic distribution. For example, 4-ethoxy-N-(3-fluorophenyl)benzamide may exhibit stronger electron-withdrawing effects due to the para-ethoxy group compared to the meta-substituted target compound.

- Lipophilicity : Compounds with halogens (e.g., fluorine in ) or sulfonamides (e.g., ) show increased polarity, reducing logP compared to the target compound.

- Steric Effects : Bulkier groups like sulfonamides or difluoromethoxy may hinder binding in enzyme active sites compared to the ethylphenyl group in the target compound.

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) exhibit >70% inhibition at 100 µM, suggesting hydrophobic interactions are critical . The target compound’s ethoxy and ethyl groups may mimic these effects, though direct activity data is lacking.

- Tyrosinase Inhibition : N-Aryl benzamides with thiazole-triazole moieties show potent activity (e.g., 84–87% inhibition) . The absence of such heterocycles in the target compound likely reduces tyrosinase affinity.

Receptor Interactions

- 5-HT4 Receptor Agonism: N-(4-Ethylphenyl)-4-methoxy-3-(methylamino)benzamide (compound 28) exhibits serotonin receptor activity but is less potent than mosapride, a gastroprokinetic benzamide .

Antiviral and Antioxidant Activity

- Antiviral : Benzamides like N-(4-ethylphenyl)-4-methoxy derivatives are intermediates in antiviral agent synthesis , but the target compound’s efficacy remains untested.

- Antioxidant : Thiourea-linked benzamides with hydroxyl or methoxy groups show 84–87% inhibition in antioxidant assays . The target compound lacks these polar groups, likely diminishing such activity.

Molecular Docking and Binding Interactions

- Glucokinase (GK) Activation : Sulfamoyl benzamides form H-bonds with Arg63 via the amide carbonyl . The target compound’s ethoxy group may engage in hydrophobic interactions with GK’s allosteric site, but its shorter structure (vs. sulfamoyl derivatives) might reduce binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。